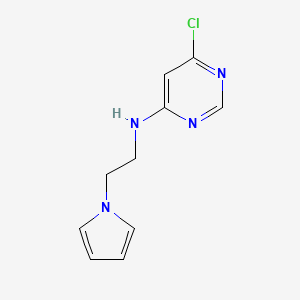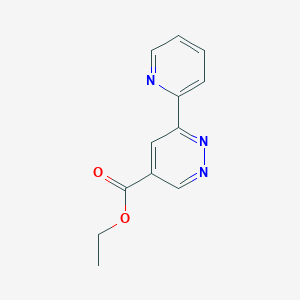![molecular formula C21H22N2O2 B1491927 4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098094-88-1](/img/structure/B1491927.png)
4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
説明
4,5-Dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as DMT-1, is a synthetic compound that has been studied for its potential applications in scientific research. DMT-1 has been used in a variety of studies due to its unique properties and potential to serve as a powerful tool for biological research. In
科学的研究の応用
4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has been studied for its potential applications in scientific research. It has been used in a variety of studies due to its unique properties and potential to serve as a powerful tool for biological research. This compound has been studied for its potential as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators. In addition, this compound has been studied for its potential to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are also inflammatory mediators. This compound has also been studied for its potential to act as an anti-inflammatory agent due to its ability to inhibit the production of these inflammatory mediators.
作用機序
The mechanism of action of 4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its ability to inhibit the production of inflammatory mediators. This compound is able to do this by inhibiting the enzymes 5-lipoxygenase and cyclooxygenase-2, which are involved in the production of leukotrienes and prostaglandins, respectively. By inhibiting these enzymes, this compound is able to reduce the production of these inflammatory mediators, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of studies. In general, this compound has been found to have anti-inflammatory properties due to its ability to inhibit the production of inflammatory mediators. In addition, this compound has been found to have antioxidant properties, which may be beneficial in reducing oxidative stress. This compound has also been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. Finally, this compound has been found to have neuroprotective properties, which may be beneficial in protecting against neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in laboratory experiments include its ability to inhibit the production of inflammatory mediators, its antioxidant properties, its anti-cancer properties, and its neuroprotective properties. In addition, this compound is relatively easy to synthesize and is readily available. The main limitation of using this compound in laboratory experiments is that it is a synthetic compound, which means that its effects may not be identical to those of natural compounds.
将来の方向性
The future directions of 4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione research include further investigation of its potential as an anti-inflammatory agent, its potential as an antioxidant, its potential as an anti-cancer agent, and its potential as a neuroprotective agent. In addition, further research is needed to investigate the potential of this compound to be used as a therapeutic agent for the treatment of various diseases. Finally, further research is needed to investigate the potential of this compound to be used as a tool for drug discovery and development.
特性
IUPAC Name |
4,5-dibenzyl-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-22-20(24)17-14-23(13-16-10-6-3-7-11-16)18(19(17)21(22)25)12-15-8-4-2-5-9-15/h2-11,17-19H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZIBPJBDCGYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(C(C2C1=O)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491844.png)
![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)
![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)
![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)


![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)

![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)